molecular formula C18H15Al B1628552 Aluminum, triphenyl- CAS No. 841-76-9

Aluminum, triphenyl-

Cat. No. B1628552
CAS RN: 841-76-9
M. Wt: 258.3 g/mol
InChI Key: JQPMDTQDAXRDGS-UHFFFAOYSA-N
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Patent
US05041512

Procedure details

Laubengayer et al., Inorg. Chem., 1, pages 632 to 637 (1962), disclose the reaction of triphenylaluminum and methylamine in toluene solution to form methylamine triphenylaluminum, then methylaminodiphenylaluminum, and then methyliminophenylaluminum. Triphenylaluminum and dimethylamine form dimethylamine triphenylaluminum which is heated to form dimethylaminodiphenylaluminum.
Name
methylaminodiphenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyliminophenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][Al:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:16][N:17]=[Al][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:4]1([Al:3]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:16][NH:2][CH3:1].[C:4]1([Al:3]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:1][NH:17][CH3:16] |f:4.5|

Inputs

Step One
Name
methylaminodiphenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN[Al](C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
methyliminophenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=[Al]C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[Al](C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
CNC
Name
Type
product
Smiles
C1(=CC=CC=C1)[Al](C1=CC=CC=C1)C1=CC=CC=C1.CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.